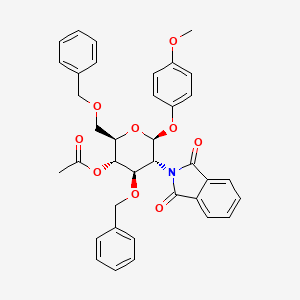

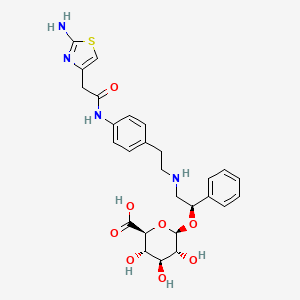

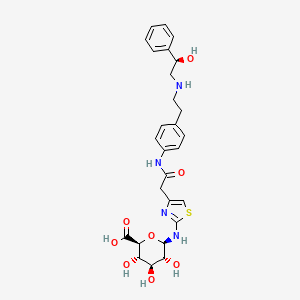

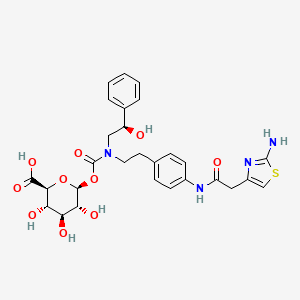

(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate, also known as this compound, is a useful research compound. Its molecular formula is C27H29N3O7 and its molecular weight is 507.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological and Therapeutic Properties

Pyridine derivatives, including compounds structurally related to the specified chemical, have been extensively studied for their diverse biological activities. For instance, flupirtine, a pyridine derivative, is recognized for its neuroprotective, analgesic, and myorelaxant effects. It has been clinically used since 1984 and has shown efficacy in reversing akinesia and rigidity in dopamine-depleted animals, suggesting its potential in treating conditions such as Parkinson's disease. Flupirtine's unique mechanism of action includes functional NMDA antagonism, which contributes to its broad spectrum of pharmacological activities without binding to any known receptor (Schuster et al., 1998).

Chemical and Biological Research

The study of pyridine and its derivatives, including structures analogous to "(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate", has revealed their significance in medicinal chemistry. These compounds have been associated with various biological activities, such as anticancer, antibacterial, and anti-inflammatory properties. Their medicinal relevance is further highlighted by their incorporation into pharmaceuticals, antibiotics, and agrochemicals. The modification and synthesis of pyridine derivatives have led to the development of new leads for anti-TB compounds, showcasing their importance in addressing global health issues like tuberculosis (M. Asif, 2014).

Antioxidant Activity and Analytical Methods

Research on antioxidants is crucial for various applications, from food engineering to pharmaceuticals. Pyridine derivatives, including the compound , are of interest due to their potential antioxidant properties. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays have been employed to determine the antioxidant activity of complex samples. These assays, based on chemical reactions and spectrophotometry, provide insights into the kinetics and equilibrium states of antioxidant processes, facilitating the analysis of pyridine derivatives' antioxidant capacity (Munteanu & Apetrei, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate involves the reaction of isoindoline-1,3-dione with a piperidine derivative, followed by the coupling of the resulting product with a pyridine derivative. The final step involves the addition of a maleate salt to the product.", "Starting Materials": [ "Isoindoline-1,3-dione", "4-(Piperidin-1-ylmethyl)pyridine", "But-2-en-1-ol", "Maleic acid" ], "Reaction": [ "Isoindoline-1,3-dione is reacted with 4-(Piperidin-1-ylmethyl)pyridine in the presence of a suitable solvent and a base to form the intermediate product.", "The intermediate product is then coupled with But-2-en-1-ol in the presence of a suitable coupling agent and a base to form the desired product.", "The final step involves the addition of a maleate salt to the product to form (Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate." ] } | |

CAS-Nummer |

146447-26-9 |

Molekularformel |

C27H29N3O7 |

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione |

InChI |

InChI=1S/C23H25N3O3.C4H4O4/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25;5-3(6)1-2-4(7)8/h2-3,6-11,16H,1,4-5,12-15,17H2;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1+ |

InChI-Schlüssel |

CKMFWYSSYXTDBF-XWHJEWPLSA-N |

Isomerische SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O.C(=C/C(=O)O)\C(=O)O |

SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |

Synonyme |

2-[(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-1H-isoindole-1,3(2H)-dione (2Z)-2-Butenedioate; (Z)-2-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-butenyl]-1H-isoindole-1,3(2H)-dione (Z)-2-Butenedioate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)